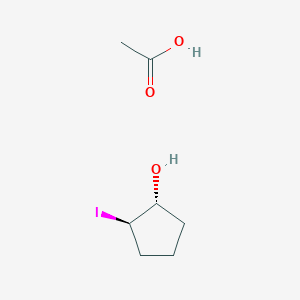
4-((3-chlorophenylimino)methyl)-N, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-chlorophenylimino)methyl)-N, hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to an imino-methyl moiety, which is further linked to a hydrochloride group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chlorophenylimino)methyl)-N, hydrochloride typically involves the condensation reaction between 3-chlorobenzaldehyde and an appropriate amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-chlorophenylimino)methyl)-N, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-((3-chlorophenylamino)methyl)-N, hydrochloride.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-((3-chlorophenylimino)methyl)-N, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((3-chlorophenylimino)methyl)-N, hydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, thereby increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3-chlorophenylimino)methyl)-N, methylamine
- 4-((3-chlorophenylimino)methyl)-N, ethylamine
- 4-((3-chlorophenylimino)methyl)-N, propylamine
Uniqueness
4-((3-chlorophenylimino)methyl)-N, hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its analogs. Additionally, the presence of the chlorophenyl group imparts unique chemical properties that can be leveraged in different research and industrial contexts.
Propiedades
Número CAS |
60625-50-5 |
|---|---|
Fórmula molecular |
C20H24Cl4N2 |
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C20H23Cl3N2.ClH/c1-16-13-20(25(11-3-9-21)12-4-10-22)8-7-17(16)15-24-19-6-2-5-18(23)14-19;/h2,5-8,13-15H,3-4,9-12H2,1H3;1H |
Clave InChI |
SQBYINFHSFGZQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCCCl)CCCCl)C=NC2=CC(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)



![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)

